![molecular formula C19H15FN2O4 B2967761 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953227-10-6](/img/structure/B2967761.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research has been conducted on similar compounds to explore their potential in inhibiting key enzymes and receptors involved in diseases. For instance, compounds with similar structures have been investigated for their inhibitory activity against phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell growth and survival. Analogues like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have shown potency in vitro and in vivo, highlighting the potential of these compounds in cancer treatment (Stec et al., 2011).
Anticancer Activity
Derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. Compounds such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Yurttaş et al., 2015).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been assessed, with some derivatives showing promising activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests the potential of these molecules in addressing drug-resistant bacterial infections (Anuse et al., 2019).
Anticonvulsant Evaluation
Studies on indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have demonstrated significant anticonvulsant activities. These findings underscore the potential utility of such compounds in developing new treatments for epilepsy and related disorders (Nath et al., 2021).
Anti-inflammatory and Antioxidant Properties
The synthesis and evaluation of certain benzothiazole derivatives have revealed their potential anti-inflammatory and antioxidant activities. Such compounds could contribute to the development of new therapeutic agents for treating inflammation and oxidative stress-related diseases (Koppireddi et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various biomolecules across the cellular and intracellular membranes.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, influencing their activity and altering the transport of biomolecules across the cellular and intracellular membranes.
Result of Action
The modulation of ATP-binding cassette transporters by this compound can result in changes in the transport of biomolecules. This can lead to alterations in cellular processes, potentially resulting in therapeutic effects. For instance, this compound and its related compounds have been suggested for the treatment of cystic fibrosis .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-4-2-13(3-5-14)17-8-15(22-26-17)9-19(23)21-10-12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHIKLLSVHZFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)
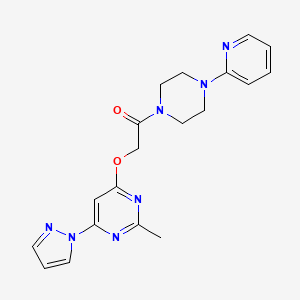
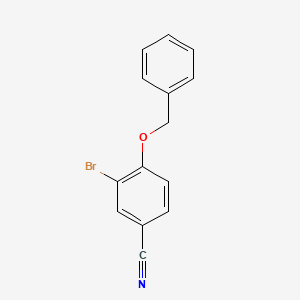

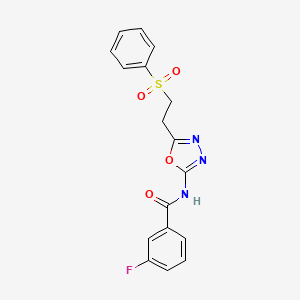
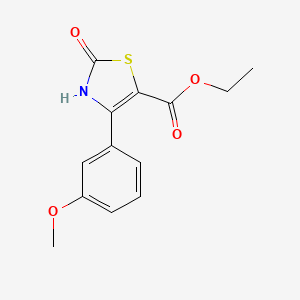

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)
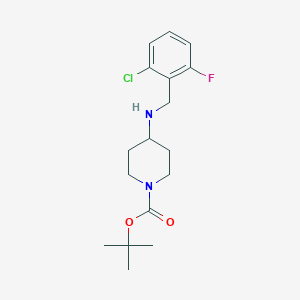
![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)
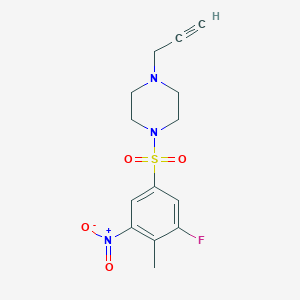
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2967697.png)
![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)
![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)
